4-(Butylnitroamino)-1-butanol
Overview
Description
4-(Butylnitroamino)-1-butanol is an organic compound that features a nitro group attached to a butyl chain, which is further connected to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylnitroamino)-1-butanol typically involves a multi-step process. One common method starts with the nitration of butylamine to form butylnitroamine. This intermediate is then subjected to a nucleophilic substitution reaction with 1-butanol under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(Butylnitroamino)-1-butanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of butylamino-1-butanol.
Substitution: Formation of esters or ethers depending on the substituent used
Scientific Research Applications
4-(Butylnitroamino)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(Butylnitroamino)-1-butanol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. Additionally, the compound may interact with enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Nitroamino)-1-butanol
- 4-(Butylamino)-1-butanol
- 4-(Butylnitrosoamino)-1-butanol
Uniqueness
4-(Butylnitroamino)-1-butanol is unique due to the presence of both a nitro group and a butanol moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
IUPAC Name |
N-butyl-N-(4-hydroxybutyl)nitramide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-2-3-6-9(10(12)13)7-4-5-8-11/h11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKIBLCDVUWGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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